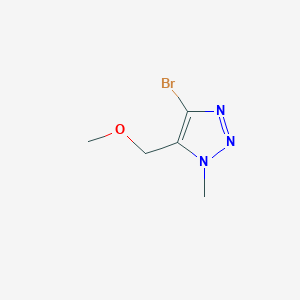

![molecular formula C15H19N3 B2623227 1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole CAS No. 1071993-26-4](/img/structure/B2623227.png)

1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole

Descripción general

Descripción

The compound “1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

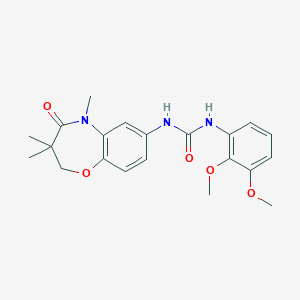

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes an 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve asymmetric 1,3-dipolar cycloadditions . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Aplicaciones Científicas De Investigación

5-HT4 Receptor Ligand Applications

1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole and its derivatives, such as BIMU 1 and BIMU 8, have been studied for their activity at the 5-HT4 receptor. These compounds have shown potent agonistic activity in the rat oesophagus, indicating potential applications in gastrointestinal motility disorders (Baxter & Clarke, 1992).

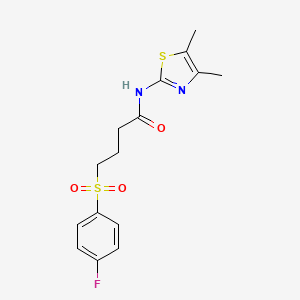

Pharmacological and Structural Studies

Several studies have been conducted to synthesize and evaluate the structure, conformation, and pharmacological properties of benzimidazole, thiazole, and benzothiazole carbamates derived from this compound. These studies provide insights into the potential medicinal applications of these compounds in areas such as serotonin activity and analgesic effects (Iriepa & Bellanato, 2011).

Memory and Cognitive Function Enhancement

Itasetron (DAU 6215), a derivative of this compound, has been observed to improve memory abilities in aged rats, suggesting a potential role in counteracting age-related memory degeneration (Pitsikas & Borsini, 1996).

DNA Topoisomerase I Inhibitor Applications

Certain 1H-benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, indicating potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).

Muscarinic Activities

Compounds derived from this compound have been synthesized and evaluated for muscarinic activities, suggesting potential use in neurological and cognitive disorders (Wadsworth et al., 1992).

Direcciones Futuras

The future directions for the research and development of this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, this compound could potentially have interesting biological activities that could be explored in future research.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing the 8-azabicyclo[321]octane scaffold, are known to interact with various biological targets .

Mode of Action

It is known that compounds with similar structures can inhibit certain enzymes, such as n-acylethanolamine-hydrolyzing acid amidase (naaa), in the low nanomolar range .

Biochemical Pathways

Compounds with similar structures, such as tropane alkaloids, are known to display a wide array of interesting biological activities .

Pharmacokinetics

It is known that compounds with similar structures can have various pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Result of Action

Compounds with similar structures can have various biological effects, such as inhibiting certain enzymes .

Action Environment

It is known that environmental factors can influence the action of compounds with similar structures .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 271.3541 . The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its complex structure, it is plausible that it could interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies could investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The compound could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(8-azabicyclo[3.2.1]octan-3-yl)-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-10-16-14-4-2-3-5-15(14)18(10)13-8-11-6-7-12(9-13)17-11/h2-5,11-13,17H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGOIXDGNKKASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2623146.png)

![5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2623147.png)

![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)

![2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2623151.png)

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)

![2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2623162.png)

![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)